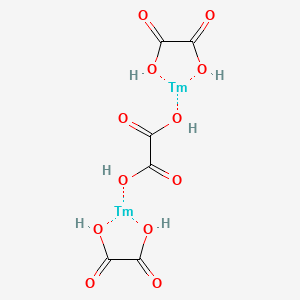
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is a synthetic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound is of particular interest due to its potential pharmacological properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Attachment of the Imidazole Ring: The imidazole ring is then attached to the carbazole moiety through a nucleophilic substitution reaction, where the imidazole nitrogen attacks a suitable electrophile on the carbazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is unique due to its specific structure, which combines the imidazole ring with a carbazole moiety, providing a distinct set of biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
99614-04-7 |
|---|---|
Formule moléculaire |
C17H18ClN3O |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20;/h2-5,8-9,11-12H,6-7,10H2,1H3;1H |
Clé InChI |
ZWZTWEXCTIJPEK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)









